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Abstract
(R)-Monophos, a chiral monodentate phosphoramidite ligand, has emerged as a cornerstone

in the field of asymmetric catalysis. Its unique structural framework, derived from the chiral

BINOL backbone, imparts exceptional levels of enantiocontrol in a diverse array of transition-

metal-catalyzed reactions. This technical guide provides a comprehensive examination of the

core physicochemical properties of (R)-Monophos. It is intended to serve as an essential

resource for researchers, scientists, and drug development professionals, offering both

foundational knowledge and practical insights into its handling, characterization, and

application. This document delves into the structural attributes, solubility profiles, thermal

stability, and spectroscopic signatures of (R)-Monophos, underpinned by detailed experimental

protocols and data analysis. The causality behind experimental choices is elucidated to

empower users to confidently and effectively utilize this powerful catalytic tool.

Introduction: The Significance of (R)-Monophos in
Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a paramount objective in modern chemistry,

particularly within the pharmaceutical and fine chemical industries. Chiral molecules, which

exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different

biological activities. The ability to selectively synthesize one enantiomer over the other is

therefore of critical importance. (R)-Monophos has established itself as a privileged ligand in

this context, enabling high enantioselectivity in a variety of chemical transformations.
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Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), (R)-Monophos features a phosphite-

amine structure. This design confers a unique combination of steric bulk and electronic

properties that are instrumental in achieving precise stereochemical control in reactions such

as asymmetric hydrogenation and carbon-carbon bond-forming cross-couplings[1]. This guide

will systematically dissect the fundamental physicochemical properties that are intrinsically

linked to the performance and handling of this influential ligand.

Chemical and Structural Properties
A thorough understanding of the molecular architecture of (R)-Monophos is fundamental to

appreciating its function as a chiral ligand.

Molecular Structure
The systematic IUPAC name for (R)-Monophos is (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-

a:3,4-a']dinaphthalen-4-yl)dimethylamine. Its structure is characterized by the C2-symmetric

BINOL backbone, which creates a well-defined chiral pocket around the phosphorus atom.

Figure 1. Simplified structural representation of (R)-Monophos highlighting the core

phosphoramidite moiety and the connection to the BINOL backbone.

Core Physicochemical Data
A summary of the fundamental physicochemical properties of (R)-Monophos is presented in

the table below. This data is essential for reaction planning, safety assessments, and analytical

method development.

Property Value Source(s)

CAS Number 157488-65-8 [1][2][3]

Molecular Formula C22H18NO2P [1]

Molecular Weight 359.36 g/mol [1]

Appearance White crystalline solid [1]

Melting Point 225.0 - 229.0 °C [2]
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Note on enantiomeric designation and CAS numbers: There is a noted discrepancy in the

literature and among suppliers regarding the assignment of CAS numbers to the (R) and (S)

enantiomers of Monophos. For the purposes of this guide, we will adhere to the CAS number

157488-65-8 for the (R)-enantiomer, as this is corroborated by several specialized chemical

suppliers[1][2][3]. Researchers are advised to verify the identity and enantiomeric purity of their

materials using the analytical methods described herein.

Handling, Storage, and Stability
As a phosphoramidite, (R)-Monophos is sensitive to environmental factors, necessitating

careful handling and storage to maintain its integrity and catalytic efficacy.

Air and Moisture Sensitivity
The phosphorus (III) center in (R)-Monophos is susceptible to oxidation by atmospheric

oxygen to form the corresponding phosphine oxide. It is also prone to hydrolysis in the

presence of moisture. Both of these degradation pathways result in the loss of catalytic activity.

Therefore, it is imperative to handle (R)-Monophos under an inert atmosphere, such as

nitrogen or argon, at all times.

Recommended Storage Conditions
To ensure long-term stability, (R)-Monophos should be stored in a tightly sealed container

under a positive pressure of an inert gas. The recommended storage temperature is between

2-8 °C[4]. Storing the material in a desiccator within a refrigerator or cold room can provide an

additional layer of protection against moisture.

Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data

for (R)-Monophos is not widely available, phosphoramidite ligands generally exhibit moderate

thermal stability. The reported melting point of 225.0 - 229.0 °C suggests that the compound is

stable at ambient and moderately elevated temperatures commonly used in catalysis[2].

However, prolonged exposure to high temperatures should be avoided to prevent

decomposition.

Solubility Profile
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The solubility of (R)-Monophos in various solvents is a critical parameter for its application in

homogeneous catalysis. A suitable solvent must not only dissolve the ligand and the metal

precursor but also be compatible with the reaction conditions.

General Solubility Characteristics
(R)-Monophos is generally insoluble in water but exhibits good solubility in a range of common

organic solvents. As a solid, dissolution may require gentle warming and agitation.

Experimental Determination of Solubility
Protocol for Determining Solubility:

Solvent Selection: A range of common laboratory solvents of varying polarities should be

selected (e.g., toluene, dichloromethane, tetrahydrofuran, diethyl ether, acetone, acetonitrile,

methanol, ethanol).

Sample Preparation: Accurately weigh a small amount of (R)-Monophos (e.g., 10 mg) into a

vial.

Solvent Addition: Add the selected solvent to the vial in small, measured increments (e.g.,

0.1 mL) at a constant temperature (e.g., 25 °C).

Dissolution: After each addition, vigorously stir or sonicate the mixture for a set period to

ensure that equilibrium is reached.

Observation: The point at which the solid completely dissolves is noted. The solubility can

then be expressed in terms of mg/mL or mol/L.

Data Recording: Meticulously record the volume of solvent required for complete dissolution

for each solvent tested.

Note: Due to the air and moisture sensitivity of (R)-Monophos, this procedure should be

carried out in a glovebox or using Schlenk line techniques.

Spectroscopic and Analytical Characterization
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Unequivocal identification and purity assessment of (R)-Monophos are achieved through a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (R)-Monophos in

solution.

Sample Preparation Protocol for NMR Analysis:

Inert Atmosphere: All sample preparation must be conducted in a glovebox or using a

Schlenk line to prevent degradation.

Solvent Selection: Use a deuterated solvent in which (R)-Monophos is soluble (e.g., CDCl3,

C6D6, CD2Cl2). The solvent should be thoroughly degassed and dried over molecular

sieves prior to use.

Sample Dissolution: Accurately weigh approximately 5-10 mg of (R)-Monophos into a clean,

dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, flame-sealing

the tube is recommended.

Analysis: Acquire ¹H, ¹³C, and ³¹P NMR spectra.

Expected Spectral Features:

¹H NMR: The spectrum will exhibit a complex pattern of signals in the aromatic region

corresponding to the protons of the BINOL backbone. The dimethylamino group will appear

as a singlet in the aliphatic region.

¹³C NMR: The spectrum will show a number of distinct signals corresponding to the carbon

atoms of the BINOL backbone and the methyl groups of the dimethylamino moiety.

³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift is

highly sensitive to the electronic environment of the phosphorus center and can be used to

confirm the formation of metal complexes.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the

(R)-Monophos molecule.

Expected Vibrational Bands:

Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (from N-methyl groups)

~1600-1450 Aromatic C=C skeletal vibrations

~1250-1150 P-O-C (aryl) stretch

~1050-950 P-N stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of (R)-Monophos and to confirm

its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for

obtaining an accurate mass measurement. The expected molecular ion peak [M]+ or

protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of

359.36 g/mol .

Optical Rotation
As a chiral molecule, (R)-Monophos rotates the plane of polarized light. The specific rotation is

a characteristic physical property that can be used to determine the enantiomeric purity of a

sample.

Protocol for Measuring Specific Rotation:

Sample Preparation: Accurately prepare a solution of (R)-Monophos of a known

concentration (c, in g/100 mL) in a suitable solvent (e.g., chloroform).
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Polarimeter Setup: Use a calibrated polarimeter with a sodium D-line light source (λ = 589

nm). The measurement should be performed at a constant temperature (T, typically 25 °C).

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and

measure the observed rotation (α).

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

The (R)-enantiomer is expected to exhibit a negative (levorotatory) specific rotation, while the

(S)-enantiomer will have a positive (dextrorotatory) rotation of the same magnitude[5][6].

Conclusion
This technical guide has provided a detailed overview of the essential physicochemical

properties of (R)-Monophos. A comprehensive understanding of its structure, solubility,

stability, and spectroscopic characteristics is critical for its effective and safe use in asymmetric

catalysis. The experimental protocols and data presented herein serve as a valuable resource

for researchers in the field, facilitating the reliable application of this powerful chiral ligand in the

synthesis of enantiomerically enriched molecules. The continued exploration and application of

(R)-Monophos and its derivatives will undoubtedly lead to further advancements in the ever-

evolving landscape of asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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